Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-5,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWLQHKZKRPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclobutyl derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc₂O) as a protecting group for the amine functionality . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized carbamates or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate is utilized as an intermediate in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that enhance the pharmacological properties of drug candidates.
Case Study : In research focusing on enzyme inhibitors, this compound was evaluated for its ability to inhibit specific proteases involved in disease pathways. The structural nuances of the compound were found to significantly influence its binding affinity and inhibitory potency against target enzymes.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is employed in various reactions, including nucleophilic substitutions and coupling reactions, due to its ability to participate in diverse chemical transformations.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Substitution | Used to introduce functional groups at the carbamate site | Mild conditions with bases |
| Coupling Reactions | Acts as a coupling partner in forming complex molecules | Catalytic conditions |
| Protecting Group | Functions as a protecting group in peptide synthesis | Acidic or basic conditions |
Biological Research
The compound's biological activity has been investigated, particularly its interactions with enzymes and receptors. Its ability to act as a nucleophile allows it to modulate enzyme activities, making it useful in studying metabolic pathways.
Case Study : Research into the interaction of this compound with MALT1 protease revealed that structural modifications could enhance its inhibitory effects, offering insights into the development of new therapeutic agents for immune-related diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Key Observations:
Ring Size and Strain: The cyclobutane ring in the target compound introduces higher ring strain compared to six-membered piperidine or piperazine analogs. This strain may enhance reactivity but reduce thermal stability .
Functional Group Diversity: Nitrile (-C≡N): Enhances polarity and participates in click chemistry or nucleophilic additions . Aminoethyl (-CH₂CH₂NH₂): Increases basicity and solubility in acidic media, enabling use in pH-sensitive formulations . Chlorosulfonyl (-SO₂Cl): A reactive leaving group for sulfonamide synthesis or polymer crosslinking .
Molecular Weight and Solubility :
- Smaller cyclobutane-based compounds (e.g., molecular weight ~200 g/mol) are likely more soluble in organic solvents than bulkier piperazine derivatives (e.g., 229–257 g/mol) .
Applications :
- The target compound’s nitrile group is advantageous in medicinal chemistry for forming hydrogen bonds with biological targets .
- Piperidine/piperazine analogs are preferred in CNS drug development due to improved blood-brain barrier penetration .
Research Findings and Commercial Availability
- Synthetic Utility: The cyano group in the target compound facilitates further functionalization, such as reduction to primary amines or conversion to tetrazoles .
- Supplier Data: this compound is available from suppliers like CymitQuimica in quantities up to 500 mg, indicating its use in laboratory-scale research .
- Contrasting Reactivity : Cyclobutane derivatives with sulfonyl chloride groups (e.g., CAS 877964-32-4) are niche reagents in industrial sulfonation processes, unlike the more widely used nitrile variant .
Biological Activity
Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate, a compound with the molecular formula and a molecular weight of 196.25 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 196.25 g/mol
- CAS Number : 1393180-29-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuroprotection. It functions as a modulator of specific enzyme pathways and cellular signaling mechanisms.
- E3 Ubiquitin Ligase Interaction : Recent studies indicate that compounds similar to this compound can act on E3 ubiquitin ligases, which are critical in protein degradation pathways. This interaction can lead to the targeted degradation of oncogenic proteins, thereby inhibiting tumor growth .
- Cereblon Binding : The compound may also influence cereblon, an E3 ubiquitin ligase that has been implicated in the mechanism of action for several anti-cancer drugs. By altering the specificity of the cereblon complex, it can induce the degradation of transcription factors essential for cancer cell survival .
Biological Activity
A summary table of biological activities associated with this compound is provided below:
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Neuroprotection : Preliminary animal studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
